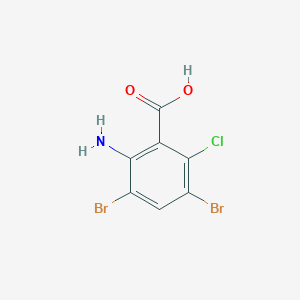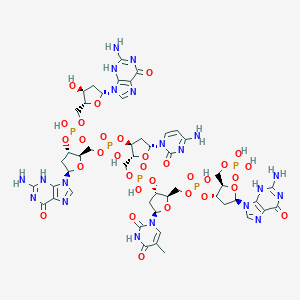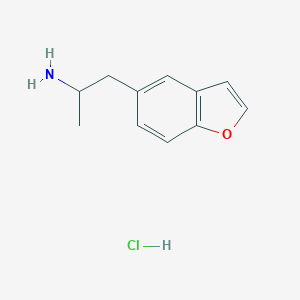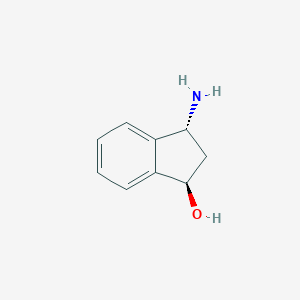
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a unique structure with an amino group and a hydroxyl group attached to an indane backbone, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The primary target of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol, also known as 1R,3R-RSL3, is the enzyme glutathione peroxidase 4 (GPX4) . GPX4 is a key enzyme in the body that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
1R,3R-RSL3 interacts with its target GPX4 by inhibiting its activity . This inhibition reduces the expression of GPX4 protein, leading to an increase in oxidative stress within the cell . This increased oxidative stress can lead to a type of regulated cell death known as ferroptosis .
Biochemical Pathways
The inhibition of GPX4 by 1R,3R-RSL3 affects the biochemical pathway of lipid peroxidation . In normal conditions, GPX4 reduces lipid peroxides and protects the cell from damage. When gpx4 is inhibited, lipid peroxides accumulate, leading to damage to the cell membrane and other cellular structures, ultimately leading to ferroptosis .
Pharmacokinetics
It is known that the compound is a negative control for 1s,3r-rsl3 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the induction of ferroptosis, a form of regulated cell death . This occurs due to the accumulation of lipid peroxides in the cell, leading to oxidative damage and eventually cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can potentially counteract the oxidative damage caused by the inhibition of GPX4 . Additionally, the stability and efficacy of the compound could be affected by factors such as pH, temperature, and the presence of other interacting molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method is the catalytic hydrogenation of 1-indanone to produce 1-indanol, which is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of chiral catalysts to achieve the desired stereochemistry, followed by purification steps such as crystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: 1-indanone derivatives.
Reduction: Saturated amines.
Substitution: Various substituted indane derivatives.
Scientific Research Applications
Chemistry
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound serves as a precursor for the synthesis of enzyme inhibitors and receptor agonists. Its chiral nature makes it valuable in studying stereospecific interactions in biological systems.
Medicine
Pharmaceutical applications include the development of drugs targeting neurological disorders. The compound’s ability to interact with specific receptors in the brain makes it a potential candidate for treating conditions like depression and anxiety.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-amino-1-indanol: Another chiral amino alcohol with similar applications in asymmetric synthesis.
(1S,3S)-3-amino-2,3-dihydro-1h-inden-1-ol: The enantiomer of the compound, which may exhibit different biological activities.
1-aminoindane: A simpler structure lacking the hydroxyl group, used in different synthetic applications.
Uniqueness
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol stands out due to its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. Its dual functional groups (amino and hydroxyl) provide versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVIGUZMXLBANS-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@@H]1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



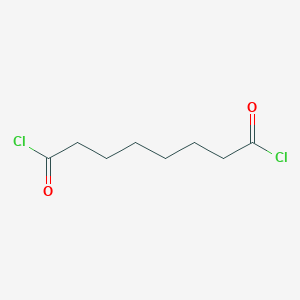
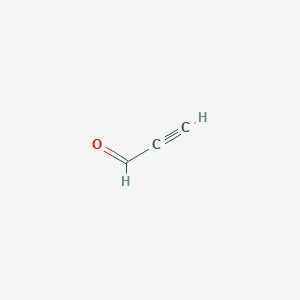
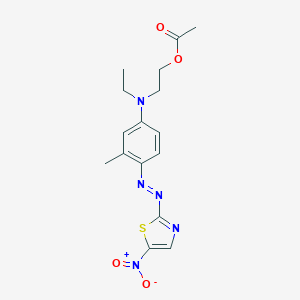
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)
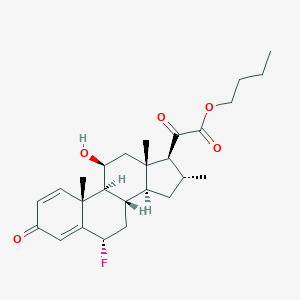

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
